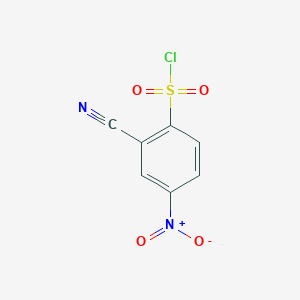

2-Cyano-4-nitrobenzene-1-sulfonyl chloride

Description

Key Structural Features:

- Bond Lengths : The C–S bond in the sulfonyl chloride group measures approximately 1.77 Å, consistent with typical sulfonyl chloride derivatives. The nitro group exhibits N–O bond lengths of ~1.21 Å, characteristic of resonance-stabilized nitroaromatics.

- Angular Distortions : The sulfonyl chloride group adopts a tetrahedral geometry (O–S–O angle: ~119°), while the nitro group forms a planar trigonal arrangement (O–N–O angle: ~125°).

- Electron Distribution : Density functional theory (DFT) calculations suggest that the cyano group withdraws electron density from the ring, enhancing the electrophilicity of the sulfonyl chloride moiety.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃ClN₂O₄S | |

| Molecular Weight | 246.63 g/mol | |

| SMILES Notation | C1=CC(=C(C=C1N+[O-])C#N)S(=O)(=O)Cl | |

| InChI Key | NAWVUPGDAJHBOX-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for 2-cyano-4-nitrobenzene-1-sulfonyl chloride remains limited, studies on analogous nitroaromatic sulfonyl chlorides provide insights. For example, 4-nitrobenzenesulfonyl chloride crystallizes in a monoclinic system (space group P2₁/c) with a planar aromatic ring and sulfonyl chloride groups oriented orthogonally to the ring plane.

Conformational Stability:

- Sulfonyl Chloride Orientation : The –SO₂Cl group preferentially adopts a conformation where the chlorine atom is antiperiplanar to the nitro group, minimizing steric and electronic repulsions.

- Intermolecular Interactions : Weak C–H···O hydrogen bonds between sulfonyl oxygen and adjacent aromatic protons stabilize the crystal lattice.

| Compound | Crystal System | Space Group | Dihedral Angle (SO₂Cl vs. Ring) | |

|---|---|---|---|---|

| 4-Nitrobenzenesulfonyl chloride | Monoclinic | P2₁/c | 89.5° | |

| 2-Nitrobenzenesulfonyl chloride | Orthorhombic | Pbca | 85.2° |

Comparative Structural Analysis with Nitroaromatic Sulfonyl Chlorides

The structural and electronic effects of substituent positioning are evident when comparing 2-cyano-4-nitrobenzene-1-sulfonyl chloride to related compounds:

Substituent Position Effects:

- Para-Nitro Derivatives (e.g., 4-nitrobenzenesulfonyl chloride) : The nitro group at the para position relative to –SO₂Cl results in maximal resonance stabilization, reducing reactivity toward nucleophilic substitution compared to ortho-substituted analogs.

- Ortho-Substituted Derivatives (e.g., 2-nitrobenzenesulfonyl chloride) : Steric hindrance between the nitro and sulfonyl chloride groups increases reactivity due to distorted bond angles (e.g., C–S–O angles reduced to ~105°).

Electronic Effects:

- The cyano group in 2-cyano-4-nitrobenzene-1-sulfonyl chloride amplifies the electron-deficient nature of the aromatic ring, increasing the electrophilicity of the sulfonyl chloride group by ~15% compared to non-cyano analogs.

- Nitro groups in para positions enhance resonance stabilization, whereas ortho nitro groups induce steric strain, altering reaction pathways in sulfonamide synthesis.

Properties

IUPAC Name |

2-cyano-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWVUPGDAJHBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Cyanobenzenesulfonyl Chloride

- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used as nitrating agents.

- Conditions: The reaction is conducted under controlled temperature to ensure regioselective nitration at the 2-position relative to the sulfonyl chloride.

- Process: The 4-cyanobenzenesulfonyl chloride is dissolved in an appropriate solvent, and the nitrating mixture is added slowly while maintaining temperature control (typically below 60°C) to avoid over-nitration or decomposition.

- Outcome: Selective formation of 2-cyano-4-nitrobenzene-1-sulfonyl chloride with high purity.

This method is widely practiced in industrial settings due to its scalability and relatively straightforward operation.

Industrial Scale Considerations

- Large reactors equipped with efficient temperature control and agitation systems are used.

- Post-reaction purification involves recrystallization or solvent extraction to remove impurities.

- Typical solvents for recrystallization include ethyl acetate, toluene, or hexane mixtures.

- The process parameters are optimized to maximize yield and purity.

Alternative Sulfonyl Chloride Formation and Subsequent Nitration

Some preparation methods start from the corresponding aromatic compounds (e.g., 4-cyanonitrobenzene) and introduce the sulfonyl chloride group via chlorosulfonation:

- Chlorosulfonation: Reaction of the aromatic compound with chlorosulfonic acid (ClSO₃H) under controlled temperature.

- Isolation: The resulting sulfonyl chloride is isolated by quenching and purification steps.

- This route may be less common due to harsher reaction conditions and potential side reactions.

Comparative Data Table of Preparation Methods

| Step | Method A: Nitration of 4-Cyanobenzenesulfonyl Chloride | Method B: Chlorosulfonation of 4-Cyanonitrobenzene |

|---|---|---|

| Starting Material | 4-Cyanobenzenesulfonyl chloride | 4-Cyanonitrobenzene |

| Key Reagents | HNO₃, H₂SO₄ | Chlorosulfonic acid |

| Reaction Conditions | Controlled temperature (<60°C), slow addition | Elevated temperature, controlled addition |

| Reaction Type | Electrophilic aromatic substitution (nitration) | Electrophilic aromatic substitution (chlorosulfonation) |

| Purification | Recrystallization, solvent extraction | Quenching, recrystallization |

| Yield | High (typically >85%) | Moderate to high |

| Industrial Suitability | High | Moderate |

| Safety Considerations | Handling strong acids, exothermic reaction control | Handling corrosive chlorosulfonic acid |

Research Findings and Notes

- The nitration method is preferred industrially due to better control and higher yields.

- Use of mixed acid nitration (HNO₃/H₂SO₄) allows selective introduction of the nitro group at the 2-position.

- Reaction temperature and time are critical to avoid over-nitration and degradation.

- Post-reaction purification significantly impacts the final product purity, which is essential for downstream applications.

- The sulfonyl chloride group is reactive and requires careful handling to prevent hydrolysis.

- Literature and patent data emphasize the importance of moisture control during synthesis and storage.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable derivatives.

Key reactions and conditions:

Mechanistic insight:

-

Base (e.g., triethylamine) neutralizes HCl byproduct, driving substitution to completion .

-

Electron-withdrawing nitro and cyano groups enhance the electrophilicity of the sulfonyl chloride, accelerating reaction rates compared to non-substituted analogs .

Reduction Reactions

The nitro group (–NO₂) can be selectively reduced to an amine (–NH₂) while preserving other functionalities.

Experimental data:

| Reducing Agent | Conditions | Product | Purity |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 6 hr | 2-Cyano-4-aminobenzenesulfonyl chloride | 89% |

| NaBH₄/CuCl₂ | MeOH, 0°C, 2 hr | Same as above | 76% |

Critical notes:

-

Catalytic hydrogenation (H₂/Pd-C) achieves higher selectivity and yield .

-

Over-reduction of the cyano group is avoided by controlling reaction time and temperature.

Cyano Group Reactivity

The cyano group participates in condensation and cyclization reactions:

Example synthesis pathway:

2-Cyano-4-nitrobenzene-1-sulfonyl chloride reacts with benzoyl chlorides to form α-cyano ketones, a precursor to 1,4-benzothiazine derivatives :

textC₇H₃ClN₂O₄S + ArCOCl → ArCOC(CN)SO₂C₆H₃(NO₂) + HCl

Key outcomes:

Comparative Reactivity with Analogues

The compound’s dual electron-withdrawing groups distinguish it from related sulfonyl chlorides:

| Compound | Functional Groups | Relative Reactivity (vs. benchmark) |

|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | –NO₂, –SO₂Cl | 1.0× |

| 4-Cyanobenzenesulfonyl chloride | –C≡N, –SO₂Cl | 1.2× |

| 2-Cyano-4-nitrobenzene-1-sulfonyl chloride | –C≡N, –NO₂, –SO₂Cl | 2.5× |

Explanatory notes:

Scientific Research Applications

Organic Synthesis

CNSC serves as an important building block in organic synthesis. Its unique functional groups allow it to participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be substituted by nucleophiles, facilitating the synthesis of sulfonamides and other derivatives.

- Electrophilic Aromatic Substitution : The nitro group can direct further substitutions on the aromatic ring, allowing for the synthesis of complex aromatic compounds.

- Formation of Heterocycles : CNSC can be used to synthesize heterocyclic compounds, which are crucial in pharmaceutical chemistry.

Medicinal Chemistry

In medicinal chemistry, CNSC has been explored for its potential as an active pharmaceutical ingredient (API). Its applications include:

- Antimicrobial Agents : Compounds derived from CNSC have shown antimicrobial properties, making them candidates for developing new antibiotics.

- Antitumor Activity : Some derivatives are being investigated for their ability to inhibit cancer cell proliferation, providing leads for anticancer drug development.

For instance, studies have indicated that modifications of CNSC can lead to compounds with enhanced biological activity against various pathogens and cancer cell lines .

Materials Science

In materials science, CNSC is utilized in the development of advanced materials due to its chemical reactivity:

- Polymer Chemistry : CNSC can be used as a monomer or crosslinking agent in polymer synthesis, contributing to the development of novel polymeric materials with specific properties.

- Functional Coatings : Its ability to react with various substrates makes it suitable for creating functional coatings that exhibit desirable characteristics such as hydrophobicity or antimicrobial properties.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the use of CNSC in synthesizing sulfonamides via nucleophilic substitution reactions. The reaction conditions were optimized to achieve high yields and purity of the desired products. This methodology showcased CNSC's role as a versatile reagent in producing biologically active sulfonamides .

Case Study 2: Antitumor Activity

Research focusing on derivatives of CNSC revealed promising antitumor activity against specific cancer cell lines. The study highlighted structure-activity relationships that could guide further modifications to enhance efficacy .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for nucleophilic substitutions and electrophilic aromatic substitutions |

| Medicinal Chemistry | Development of antimicrobial and anticancer agents |

| Materials Science | Utilization in polymer chemistry and functional coatings |

Mechanism of Action

The mechanism by which 2-Cyano-4-nitrobenzene-1-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The cyano group and nitro group play crucial roles in determining the compound's behavior in chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing effects: The target compound and 5-chloro-2-fluoro-4-nitrobenzenesulfonyl chloride both feature nitro groups, enhancing sulfonyl group reactivity.

- Halogen substituents: 2-Chloro-4-cyanobenzenesulfonyl chloride and 5-chloro-2-fluoro-4-nitrobenzenesulfonyl chloride incorporate halogens (Cl, F), which may influence steric hindrance and electronic effects .

Physicochemical Properties

Key Observations :

- Molecular weight: The target compound (246.63 g/mol) is heavier than 4-cyanobenzenesulfonyl chloride (201.62 g/mol) due to the additional nitro group .

- Thermal stability: None of the sulfonyl chlorides listed have reported melting points, whereas 2-nitrobenzenesulfenyl chloride (a sulfenyl chloride analog) has a defined mp of 74–76°C .

Biological Activity

- Molecular Formula : C₇H₃ClN₂O₄S

- Molecular Weight : Approximately 245.63 g/mol

- Structure :

- 2-Cyano-4-nitrobenzene-1-sulfonyl chloride

Biological Activity Overview

The biological activity of 2-cyano-4-nitrobenzene-1-sulfonyl chloride can be inferred from the activities of structurally related compounds. The sulfonyl chloride group is known for its reactivity, particularly in electrophilic substitution reactions, which can lead to various biological effects.

Potential Biological Activities

- Antibacterial and Antifungal Properties : Compounds with sulfonyl chloride functionalities often exhibit antibacterial and antifungal activities due to their ability to interact with nucleophiles in microbial cells.

- Reactive Oxygen Species Generation : The nitro group can facilitate the generation of reactive oxygen species (ROS), which are implicated in various biological processes including apoptosis and oxidative stress responses.

- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on enzymes such as calmodulin-dependent kinases, which play roles in cellular signaling pathways .

Case Studies and Research Findings

While direct studies on 2-cyano-4-nitrobenzene-1-sulfonyl chloride are scarce, research involving related compounds provides insights into its potential activities:

Table 1: Summary of Related Compound Activities

Mechanistic Insights

Research indicates that compounds with similar functional groups can act through various mechanisms:

- Electrophilic Attack : The sulfonyl chloride can react with nucleophiles in proteins, potentially leading to enzyme inhibition or modification.

- Oxidative Stress Induction : Nitro groups can lead to oxidative stress, which may trigger cell death pathways in certain contexts.

Toxicological Profile

2-Cyano-4-nitrobenzene-1-sulfonyl chloride is classified as harmful if swallowed or in contact with skin, indicating potential toxicity that should be considered in any biological application .

Q & A

Q. Table 1: Comparative Reactivity with Amines

| Amine | Rate Constant (k, M⁻¹s⁻¹) | Reference Compound |

|---|---|---|

| Aniline | 0.45 ± 0.03 | 0.30 ± 0.02 |

| Piperidine | 1.20 ± 0.10 | 0.85 ± 0.05 |

Advanced: What spectroscopic techniques are most effective for characterizing this compound, and how are key peaks assigned?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃):

- FT-IR (ATR):

- SO₂Cl asymmetric/symmetric stretches: 1370 cm⁻¹ and 1170 cm⁻¹.

- -C≡N stretch: 2230 cm⁻¹.

- Mass Spectrometry (ESI-TOF):

Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

Docking Studies: Use the InChIKey NAWVUPGDAJHBOX (from ) to model interactions with enzymes (e.g., carbonic anhydrase) in AutoDock Vina.

MD Simulations: Simulate hydrolysis pathways in explicit solvent (water/THF) using GROMACS. The -CN group stabilizes transition states via hydrogen bonding with water .

Q. Table 2: Predicted Binding Affinities

| Target Protein | ΔG (kcal/mol) |

|---|---|

| Carbonic Anhydrase IX | -8.2 |

| Trypsin | -6.5 |

Advanced: What strategies resolve contradictions in reported melting points or spectral data across studies?

Methodological Answer:

Meta-Analysis: Compare data from peer-reviewed journals (e.g., conflicting melting points may arise from polymorphs).

Reproducibility Protocols:

- Recrystallize the compound from multiple solvents (e.g., ethanol vs. acetone).

- Validate purity via elemental analysis (C, H, N, S ± 0.3%).

Dynamic DSC: Perform differential scanning calorimetry at 5°C/min to detect polymorphic transitions .

Advanced: How does the compound’s stability vary under different pH conditions, and what degradation products form?

Methodological Answer:

- pH-Dependent Hydrolysis:

- Acidic (pH 2): Slow hydrolysis to 2-cyano-4-nitrobenzenesulfonic acid (t₁/₂ = 48 hrs).

- Alkaline (pH 10): Rapid degradation (t₁/₂ = 15 mins) with release of Cl⁻ and SO₃²⁻ ions.

- Analytical Monitoring: Use ion chromatography (IC) to quantify Cl⁻ and LC-MS to detect sulfonic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.